molecular formula C6H10O3 B7798837 2-Hydroxyethyl methacrylate CAS No. 12676-48-1

2-Hydroxyethyl methacrylate

Cat. No. B7798837
Key on ui cas rn: 12676-48-1
M. Wt: 130.14 g/mol
InChI Key: WOBHKFSMXKNTIM-UHFFFAOYSA-N
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Patent
US05001102

Procedure details

The procedure of Example 4 is repeated, except with less catalyst (1.9 g, 46% iron), with methacrylic acid (2.0 g) used in place of acrylic acid, and slightly less ethylene oxide added (3.8 g). The reactor is heated to 70° C. for 1 hour. The results for the product hydroxyethylmethacrylate (HEMA) are presented in Table 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]1[O:9][CH2:8]1>[Fe]>[OH:9][CH2:8][CH2:7][O:5][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added (3.8 g)

Outcomes

Product
Name
Type
product
Smiles
OCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05001102

Procedure details

The procedure of Example 4 is repeated, except with less catalyst (1.9 g, 46% iron), with methacrylic acid (2.0 g) used in place of acrylic acid, and slightly less ethylene oxide added (3.8 g). The reactor is heated to 70° C. for 1 hour. The results for the product hydroxyethylmethacrylate (HEMA) are presented in Table 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]1[O:9][CH2:8]1>[Fe]>[OH:9][CH2:8][CH2:7][O:5][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added (3.8 g)

Outcomes

Product
Name
Type
product
Smiles
OCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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